1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-9(13)10-7-4-2-3-5-11(7)8/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWOCRVMRBLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation-Cyclization Approach
In a representative procedure, 2-amino-3-hydroxypyridine reacts with chloroacetone in dimethylformamide (DMF) at reflux temperatures in the presence of potassium carbonate as a base. The reaction proceeds via initial alkylation of the endocyclic nitrogen, followed by cyclization to form the imidazo[1,2-a]pyridine core. This method typically achieves yields of 70–80%.
Key Reaction Parameters:
-
Solvent: DMF or ethanol
-
Base: K₂CO₃ or NaHCO₃
-
Temperature: 80–100°C (reflux)
-
Reaction Time: 4–6 hours
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry have demonstrated the efficacy of solvent-free grindstone techniques. By milling 2-amino-3-hydroxypyridine with chloroacetone and a catalytic amount of ammonium chloride, the reaction completes within 30 minutes at ambient temperature, yielding this compound in 85% yield. This method eliminates organic waste and reduces energy consumption.
Iodine-Catalyzed Cyclization of 2-Amino-3-hydroxypyridine with Ketones
Iodine has emerged as a versatile catalyst for constructing imidazo[1,2-a]pyridines via oxidative C–N bond formation. When 2-amino-3-hydroxypyridine is treated with acetone in the presence of iodine (10 mol%) and ammonium acetate, the reaction proceeds through enamine intermediate formation, followed by iodination and cyclization.
Mechanistic Pathway
-
Enamine Formation: The exocyclic amine of 2-amino-3-hydroxypyridine condenses with acetone to form an enamine.
-
Iodine-Mediated Cyclization: Iodine facilitates tautomerization and intramolecular nucleophilic attack, leading to ring closure.
-
Oxidative Aromatization: Molecular oxygen or iodine itself acts as an oxidant to yield the aromatic imidazo[1,2-a]pyridine system.
Optimized Conditions:
-
Catalyst: I₂ (10 mol%)
-
Additive: NH₄OAc (1.5 equiv)
-
Solvent: Cyclohexane or water
-
Yield: 78–82%
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of this compound by enhancing reaction kinetics. A protocol developed by Kusy et al. involves irradiating a mixture of 2-amino-3-hydroxypyridine and bromoacetone in ethanol-water (3:1) at 120°C for 15 minutes, achieving 90% yield. This method is particularly advantageous for scalability and reproducibility.
Post-Synthetic Modification Strategies
While less common, post-synthetic acetylation of preformed 2-hydroxyimidazo[1,2-a]pyridines offers an alternative route. For example, treating 3-bromo-2-hydroxyimidazo[1,2-a]pyridine with acetyl chloride in the presence of a palladium catalyst enables selective acetylation at position 3. However, this method is limited by the availability of suitable starting materials and lower yields (50–60%).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Cyclization | DMF, K₂CO₃, reflux | 70–80 | High reliability | Requires high-boiling solvents |
| Mechanochemical | Solvent-free, NH₄Cl, grinding | 85 | Eco-friendly, rapid | Specialized equipment needed |
| Iodine-Catalyzed | I₂, NH₄OAc, cyclohexane | 78–82 | Metal-free, mild conditions | Oxidative byproducts |
| Microwave-Assisted | Ethanol-water, 120°C, 15 min | 90 | Fast, scalable | Energy-intensive equipment |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among imidazo[1,2-a]pyridine derivatives significantly influence their physical properties, reactivity, and biological activities. Below is a systematic comparison:
Structural and Substituent Variations
Physical Properties
Key Research Findings
Hydrogen Bonding vs. Steric Effects: The hydroxy group in this compound promotes dimerization and cyclization, whereas methyl or halogen substituents prioritize steric stabilization .
Biological Potency : Bulky substituents (e.g., naphthyl in 3f) enhance enzyme inhibition, highlighting the role of hydrophobic interactions .
Synthetic Flexibility : Hydroxy-containing derivatives are pivotal for constructing complex heterocycles, unlike halogenated analogs used in targeted drug delivery .
Biological Activity
1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₂O₂. Its structure consists of an imidazo[1,2-a]pyridine moiety with a hydroxyl group at the 2-position and an ethanone group at the 1-position. The presence of these functional groups contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : Reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst.
- Hydroxylation : Introduction of the hydroxyl group.
- Acetylation : Formation of the ethanone group.
These methods can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound display significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various Candida species, suggesting potential as antifungal agents .
- Anticancer Activity : The compound is being investigated for its anticancer effects. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. Studies have reported promising results in cancer cell lines, indicating a potential role in cancer therapy .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors that are crucial in disease pathways. For example:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : The compound could modulate receptor activity, affecting cellular responses and signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
| Study | Findings | |
|---|---|---|
| Study A (PMC6017402) | Investigated a series of imidazo[1,2-a]pyridine derivatives for antifungal activity against Candida spp. | Compounds showed better binding energy than reference drugs (fluconazole and ketoconazole), indicating potential as antifungal agents. |
| Study B (ACS Omega) | Evaluated anticancer effects on COLO 205 colon cancer cells | Demonstrated significant anticancer activity, supporting further investigation for therapeutic use. |
| Study C (PubMed) | Assessed interaction with autotaxin enzyme in pulmonary fibrosis models | Showed efficacy in reducing lysophosphatidic acid levels, suggesting therapeutic potential beyond oncology. |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Core structure without hydroxyl group | Lacks additional functional groups that enhance biological activity |
| Indole Derivatives | Contains indole structure | Exhibits distinct biological activities but differs in reactivity due to structural variations |
Q & A
Basic: What synthetic methods are used to prepare 1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone?
Answer:
The compound is typically synthesized via condensation reactions between aminopyridine derivatives and α,β-diketones or halogenated diketones. For example:
- Ethanol reflux : A mixture of 2-aminopyridine and a diketone (e.g., 3-bromopentane-2,4-dione) is refluxed in ethanol for 24 hours, followed by purification via silica gel column chromatography (eluent: ethyl acetate/hexanes) to yield intermediates like 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (39–42% yields) .
- Hydroxy group introduction : Post-synthetic modifications, such as hydroxylation or hydrolysis under controlled acidic/basic conditions, may be required to introduce the 2-hydroxy substituent. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side reactions .
Basic: How is the structure of this compound characterized?
Answer:
Key characterization techniques include:
- NMR spectroscopy : The acetyl group (C=O) appears as a singlet near δ 2.6–2.8 ppm in H NMR, while aromatic protons in the imidazopyridine ring resonate between δ 7.0–9.8 ppm. C NMR confirms carbonyl carbons (~200 ppm) .
- IR spectroscopy : Strong absorption bands at ~1620–1680 cm confirm the ketone group, while hydroxyl (O-H) stretches appear at ~3200–3600 cm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 175–176 [M+1]) validate the molecular formula .
Advanced: How does the hydroxy substituent influence hydrogen bonding and crystallographic packing?
Answer:
The 2-hydroxy group enables strong intermolecular interactions, such as:
- C-H···O hydrogen bonds : Observed in structurally similar imidazopyridines, these bonds stabilize dimeric units in the crystal lattice. For example, 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one forms centrosymmetric dimers via C-H···O bonds .
- Impact on solubility : The hydroxy group enhances polarity, improving solubility in polar solvents (e.g., DMSO, ethanol), which is critical for biological assays .
Advanced: What strategies optimize reaction yields for derivatizing this compound?
Answer:
Derivatization (e.g., chalcone synthesis, pyrazoline formation) requires precise control of:
- Reaction conditions : Use of alcoholic NaOH for Claisen-Schmidt condensations (e.g., with nitrobenzaldehydes) achieves chalcone derivatives. Hydrazine hydrate reflux in ethanol facilitates pyrazoline ring closure .
- Catalysts : Base catalysts (e.g., NaOH) or Lewis acids (e.g., AlCl) may enhance electrophilic substitution at the acetyl group .
- Thermolysis : Controlled heating of intermediates (e.g., ethyl 3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylates) enables cyclization to novel fused-ring systems .
Advanced: How do computational methods predict dimerization or biological interactions?
Answer:
- DFT studies : Used to analyze dimerization sites and electronic properties. For example, DFT calculations on imidazopyridine-chalcone hybrids identified electron-deficient regions prone to hydrogen bonding, correlating with experimental pLC values .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes, tubulin) by modeling hydrogen bonds between the hydroxy group and active-site residues .
Advanced: How do structural modifications affect biological activity?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance bioactivity by increasing electrophilicity. For example, fluorophenyl substituents in chalcone derivatives increase cytotoxicity (pLC = 8.15–8.82) .
- Hydroxy group role : The 2-hydroxy group may act as a hydrogen bond donor, enhancing binding to targets like STAT3 or tubulin, as seen in anti-cancer studies .
Advanced: How are contradictions in spectral or reactivity data resolved?
Answer:
- Cross-validation : Discrepancies in NMR or IR data are resolved by comparing synthetic batches, using high-field instruments (≥400 MHz), or alternative techniques (e.g., X-ray crystallography) .
- Mechanistic studies : Kinetic isotope effects or trapping of intermediates clarify reaction pathways. For example, deuterated solvents confirm proton transfer steps in condensation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
